Daptomycin is an intravenously administered, broad spectrum antibiotic used to treat complex skin and tissue infections, endocarditis and bacteremia. Daptomycin is associated with a low to modest rate of serum enzyme elevations during therapy, but is a very rare cause of clinically apparent liver injury.
Daptomycin is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. Daptomycin has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria.
A cyclic lipopeptide antibiotic that inhibits GRAM-POSITIVE BACTERIA.
Daptomycin
CAS No.: 103060-53-3
VCID: VC21540004
Molecular Formula: C72H101N17O26
Molecular Weight: 1620.7 g/mol
Purity: >94% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It was first discovered in the early 1980s from the bacterium Streptomyces roseosporus and has since become a crucial treatment option for complicated skin and soft tissue infections, right-sided infective endocarditis, and bacteremia associated with these conditions . Mechanism of ActionDaptomycin's mechanism of action involves the calcium-dependent insertion into the bacterial cytoplasmic membrane, leading to rapid disruption of the membrane without causing lysis. This disruption inhibits the synthesis of essential cellular components such as proteins, DNA, RNA, and lipoteichoic acid, making it effective against bacteria in all growth phases, including those within biofilms . PharmacokineticsDaptomycin is administered intravenously and exhibits a linear pharmacokinetic profile. It is primarily excreted unchanged in the urine, with a small fraction appearing as inactive metabolites . The drug's pharmacokinetics support once-daily dosing, which is convenient for both inpatient and outpatient treatment settings . Clinical UsesDaptomycin is approved for the treatment of:
Higher doses (up to 10 mg/kg/day) may be used for certain severe infections, such as those involving vancomycin-resistant enterococci . Resistance and Combination TherapyWhile resistance to daptomycin is rare, it has been documented. To enhance efficacy and minimize resistance development, daptomycin is sometimes used in combination with other antibiotics . This approach has shown benefits in treating severe infections. Safety and Adverse EffectsDaptomycin is generally well-tolerated, but it can cause muscle toxicity, necessitating monitoring of creatine phosphokinase (CPK) levels during treatment . Other common adverse effects include gastrointestinal disturbances and injection site reactions. Efficacy in Clinical TrialsMeta-analyses have shown that daptomycin is as effective as standard therapies in eradicating pathogens, including MRSA and VRE, with a trend towards fewer therapeutic failures in certain infections . It also reduces the duration of intravenous therapy, which can improve patient satisfaction and reduce healthcare costs . Pharmacokinetic StudiesPharmacokinetic studies have demonstrated that daptomycin is active and well-tolerated in febrile neutropenic patients with cancer, supporting its use in immunocompromised populations . Table 1: Minimum Inhibitory Concentrations (MICs) of Daptomycin
Table 2: Approved Dosages for Daptomycin
Table 3: Comparison of Daptomycin with Other Antibiotics
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CAS No. | 103060-53-3 | ||||||||||||||||||||||||||||||||||||||
Product Name | Daptomycin | ||||||||||||||||||||||||||||||||||||||
Molecular Formula | C72H101N17O26 | ||||||||||||||||||||||||||||||||||||||
Molecular Weight | 1620.7 g/mol | ||||||||||||||||||||||||||||||||||||||
IUPAC Name | (3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | ||||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35?,36-,37?,43+,44+,45+,46+,47+,48+,49+,50-,60+,61?/m1/s1 | ||||||||||||||||||||||||||||||||||||||
Standard InChIKey | DOAKLVKFURWEDJ-OFNKPWESSA-N | ||||||||||||||||||||||||||||||||||||||
Isomeric SMILES | CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | ||||||||||||||||||||||||||||||||||||||
SMILES | CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | ||||||||||||||||||||||||||||||||||||||
Canonical SMILES | CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | ||||||||||||||||||||||||||||||||||||||
Appearance | solid powder | ||||||||||||||||||||||||||||||||||||||
Application | Antibiotics are used in the treatment of infections caused by bacteria. They work by killing bacteria or preventing their growth. Daptomycin will not work for colds, flu, or other virus infections. It was approved in September 2003 for the treatment of complicated skin and soft tissue infections. It has a safety profile similar to other agents commonly administered to treat gram-positive infections. | ||||||||||||||||||||||||||||||||||||||
Boiling Point | 2078.2±65.0 °C at 760 mmHg | ||||||||||||||||||||||||||||||||||||||
Melting Point | N/A | ||||||||||||||||||||||||||||||||||||||
Purity | >94% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||||||||||||||||||
Solubility | Soluble in DMSO. | ||||||||||||||||||||||||||||||||||||||
Storage | −20°C | ||||||||||||||||||||||||||||||||||||||
Synonyms | Cubicin Daptomycin Daptomycin, 9 L beta Aspartic Acid Daptomycin, 9-L beta-Aspartic Acid Deptomycin LY 146032 LY-146032 LY146032 |
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PubChem Compound | 16129629 | ||||||||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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